3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound characterized by a fused imidazo-purine core. Key structural features include:
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)16-8-6-9-17(11-16)32-3)26(2)23(31)28(21(19)30)13-15-7-4-5-10-18(15)24/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPNXOQHCINIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of imidazo[2,1-f]purine derivatives that have garnered attention for their potential biological activities, particularly in the realms of psychiatry and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, including its effects on serotonin receptors and phosphodiesterase inhibition.
- Molecular Formula : C25H23FN2O4
- Molecular Weight : 434.46 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through its interaction with various neurotransmitter systems and enzymes. Key findings include:
1. Serotonin Receptor Affinity
The compound has been evaluated for its affinity towards serotonin receptors, specifically:
- 5-HT1A and 5-HT7 receptors : Studies show that derivatives of imidazo[2,1-f]purine can act as ligands for these receptors. The presence of fluorinated arylpiperazinyl groups enhances this affinity, which may contribute to antidepressant effects observed in animal models .
2. Phosphodiesterase Inhibition
The compound also demonstrates inhibitory activity against phosphodiesterase enzymes:
- PDE4B and PDE10A : These enzymes are involved in the degradation of cyclic nucleotides (cAMP and cGMP), which play critical roles in signaling pathways related to mood regulation. Inhibiting these enzymes can potentially enhance neurotransmitter signaling related to depression and anxiety .
Study 1: Antidepressant Effects
In a controlled study using the Forced Swim Test (FST) in mice:
- The compound exhibited significant antidepressant-like effects at a dosage of 2.5 mg/kg, outperforming the standard anxiolytic diazepam in terms of efficacy .
Study 2: Lipophilicity and Metabolic Stability
The lipophilicity and metabolic stability were assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes:
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound exhibit variations in substituents that significantly influence pharmacological profiles. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Abbreviations : FBz = fluorobenzyl; MeOPh = methoxyphenyl; Me = methyl; Ph = phenyl; CNS = central nervous system.
*Calculated based on analogous structures.
Key Insights from Structural Modifications
Fluorobenzyl Position Matters :
- The 2-fluorobenzyl group in the target compound may offer stronger σ-receptor interactions compared to 4-fluorobenzyl analogs (e.g., ), as ortho-substitution often enhances binding pocket complementarity .
- 4-Fluorobenzyl derivatives (e.g., ) are associated with TGF-β inhibition, suggesting substituent position dictates target selectivity .
Methoxy vs. Hydroxy Phenyl Groups :
- The 3-methoxyphenyl substituent in the target compound improves metabolic stability compared to 2-hydroxyphenyl analogs (e.g., ), which are prone to glucuronidation .
Methylation Patterns :
- 1,7-Dimethylation (target compound) vs. 1,6,7-trimethylation () impacts steric bulk and solubility. Trimethylated analogs show reduced aqueous solubility but increased enzymatic stability .
Piperazinyl vs. Aryl Substituents :
- Piperazinylalkyl chains (e.g., AZ-853 ) enhance 5-HT1A receptor affinity (Ki < 5 nM) but introduce metabolic liabilities (e.g., CYP450 oxidation). In contrast, aryl groups (e.g., 3-methoxyphenyl) balance receptor engagement and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
